molecular formula C8H7BrN2O B3026936 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-52-2

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3026936
CAS No.: 1190317-52-2
M. Wt: 227.06
InChI Key: ISENGFMRAAURKN-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and methoxy substituents at positions 3 and 6, respectively. This scaffold is of significant interest in medicinal chemistry due to its role as a kinase inhibitor, particularly targeting FGFR (fibroblast growth factor receptor) and TNIK (TRAF2- and NCK-interacting kinase) . The bromine atom at position 3 may contribute to halogen bonding in protein interactions, while the methoxy group at position 6 enhances solubility and modulates electronic properties .

Properties

IUPAC Name

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISENGFMRAAURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262461
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-52-2
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine acts as a scaffold for developing various kinase inhibitors and therapeutic agents. Its interaction with Fibroblast Growth Factor Receptors (FGFRs) is particularly noteworthy:

  • Target of Action : FGFRs play a crucial role in cellular processes such as proliferation and migration.
  • Mode of Action : The compound inhibits FGFR activity, affecting key signaling pathways including:
    • RAS–MEK–ERK
    • PLCγ
    • PI3K–Akt

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, making it a promising candidate for cancer therapeutics .

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. Common synthetic methods include:

  • Bromination : Using N-bromosuccinimide (NBS) in dichloromethane.
  • Substitution Reactions : Capable of undergoing nucleophilic substitutions due to the presence of the bromine atom .

Inhibitory Activity Against FGFRs

A detailed study evaluated derivatives of pyrrolo[2,3-b]pyridines, including this compound. Notably, compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This highlights its potential as a lead compound for further development in cancer therapy .

CompoundFGFR IC50 Values (nM)
4h7 (FGFR1), 9 (FGFR2), 25 (FGFR3), 712 (FGFR4)

Biological Studies

Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, in vitro assays demonstrated that these compounds can inhibit cancer cell proliferation while showing low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications .

Biochemical Properties

The biochemical properties of this compound include:

  • Solubility : Generally soluble in organic solvents.
  • Stability : Stable under standard laboratory conditions.
  • Reactivity : Capable of undergoing substitution reactions due to the bromine atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to derivatives with modifications in substituent positions, core heteroatoms, and biological targets. Key examples include:

2.1.1 5-Bromo-3-Substituted Pyrrolo[2,3-b]Pyridines
  • Example: 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20b) Substituents: Bromine at position 5, ethynylpyridine at position 3. Activity: Demonstrates improved hydrophobic interactions in kinase binding pockets due to the ethynyl group. Synthesis: Prepared via Sonogashira coupling, highlighting versatility in introducing alkynyl substituents .
2.1.2 3,5-Disubstituted Pyrrolo[2,3-b]Pyridines
  • Example : 5-Aryl-3-nicotinamido derivatives (e.g., Compound 8a)
    • Substituents : Aryl groups at position 5 and nicotinamide at position 3.
    • Activity : Enhanced FGFR1 inhibition (IC₅₀ < 100 nM) due to hydrogen bonding with hinge-region residues (e.g., G485) .
    • Key Difference : The absence of a methoxy group in these derivatives reduces solubility compared to 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine .
2.1.3 Thieno[2,3-b]Pyridines
  • Example: (E)-3-Amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Core Modification: Sulfur replaces nitrogen in the fused ring. Activity: Targets phosphoinositide-specific phospholipase C (pi-PLC) with nanomolar antiproliferative activity in triple-negative breast cancer . Solubility: Poor aqueous solubility necessitates formulation with cyclodextrins, unlike pyrrolo analogs .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituents Aqueous Solubility Key Biological Target Reference
This compound Pyrrolo[2,3-b]pyridine 3-Br, 6-OMe Moderate (inferred) FGFR, TNIK
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 3-ethynylpyridine Low Kinases (unspecified)
Thieno[2,3-b]pyridine derivatives Thieno[2,3-b]pyridine Varied (e.g., acryloyl) Very low pi-PLC
  • Solubility Trends: Pyrrolo derivatives generally exhibit better solubility than thieno analogs due to nitrogen’s hydrogen-bonding capacity . Methoxy groups further enhance solubility in the target compound .
  • Synthetic Flexibility: Bromine at position 3 allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Biological Activity

Overview

3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. This compound features a pyrrolo[2,3-b]pyridine core structure, which is notable for its biological activities, particularly its interaction with fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including proliferation, migration, and differentiation, making them significant targets in cancer therapy.

Target of Action:
The primary target of this compound is the FGFR.

Mode of Action:
The compound inhibits FGFR activity, which subsequently affects several key biochemical pathways:

  • RAS–MEK–ERK
  • PLCγ
  • PI3K–Akt

These pathways are integral to cellular signaling and have implications in tumor growth and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects on breast cancer cell lines, specifically the 4T1 cell line. The compound not only inhibits cell proliferation but also induces apoptosis. The effectiveness of this compound can be summarized as follows:

Activity Effect
Cell ProliferationInhibition observed
ApoptosisInduction confirmed
Migration/InvasionSignificant inhibition

Case Studies

A detailed study reported that derivatives of 1H-pyrrolo[2,3-b]pyridines, including this compound, showed potent inhibitory activity against FGFRs. Specifically, compound 4h from this series demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This highlights the potential of these compounds as lead candidates for further development in cancer therapeutics .

The biochemical properties of this compound include:

  • Solubility: Generally soluble in organic solvents.
  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Capable of undergoing substitution reactions due to the presence of the bromine atom.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
  • Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential anticancer properties and other biological activities.

Comparison with Similar Compounds

To understand its unique properties better, we can compare this compound with similar compounds:

Compound Key Features Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridineSimilar structure without methoxy groupModerate FGFR inhibition
3-Methoxy-1H-pyrrolo[2,3-b]pyridineDifferent substitution patternVariable activity depending on substitution
1H-Pyrrolo[2,3-b]pyridine DerivativesBroad range of derivatives availableDiverse biological activities

Q & A

Q. What are the optimal synthetic routes for 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be ensured?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Regioselective bromination : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .
  • Methoxy group introduction : Methoxy substitution at the 6-position often employs nucleophilic aromatic substitution (SNAr) with sodium methoxide or Pd-catalyzed coupling using methoxyboronic acids .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) is effective for isolating intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show coupling in the δ 7.5–9.0 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₆BrN₂O: calculated 233.97, observed 233.96) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Br stretch at 550–600 cm⁻¹, C-O stretch at 1250–1300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition (e.g., BTK, FGFR)?

Methodological Answer:

  • Scaffold modification : Replace the bromine at C3 with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to hinge regions of kinases .
  • Substituent variation : Introduce aryl groups at C5 via Suzuki-Miyaura coupling to explore hydrophobic pocket interactions (e.g., 4-trifluoromethylphenyl improves IC₅₀ by 10-fold) .
  • In vitro assays : Use enzymatic IC₅₀ measurements (e.g., BTK inhibition at <10 nM) and cell-based proliferation assays (e.g., MCF-7 breast cancer cells) .

Q. What strategies address poor aqueous solubility in preclinical studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEGylated groups at the methoxy position to enhance solubility .
  • Co-solvent systems : Use DMSO/PBS (10:90) for in vivo administration, ensuring <5% DMSO to avoid toxicity .
  • Crystallization screening : Optimize polymorphs using solvent evaporation (e.g., ethanol/water mixtures) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Compare IC₅₀ values using identical enzyme sources (e.g., recombinant vs. cell-derived kinases) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Data normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .

Q. What computational methods predict binding modes with targets like FGFR1?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., hydrogen bonding with G485 and D641 residues in FGFR1) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate binding poses .
  • Free energy perturbation (FEP) : Quantify energy changes for substituent modifications (e.g., methoxy vs. ethoxy) .

Q. How are competing reaction pathways managed in cross-coupling reactions?

Methodological Answer:

  • Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O (3:1) to suppress homocoupling .
  • Temperature control : Maintain 105°C for Suzuki-Miyaura reactions to minimize dehalogenation .
  • Protecting groups : Protect the pyrrole NH with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What mechanisms explain apoptosis induction in diffuse malignant peritoneal mesothelioma (DMPM) models?

Methodological Answer:

  • Caspase activation : Monitor caspase-3/7 cleavage via Western blot (e.g., 3f derivative increases cleaved caspase-3 by 5-fold) .
  • Survivin downregulation : Quantify Thr34-phosphorylated survivin using ELISA (IC₅₀ < 1 μM) .
  • Synergy studies : Combine with paclitaxel (1:1 molar ratio) to achieve a combination index (CI) < 0.3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

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